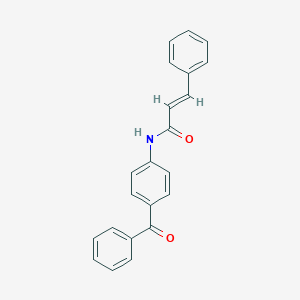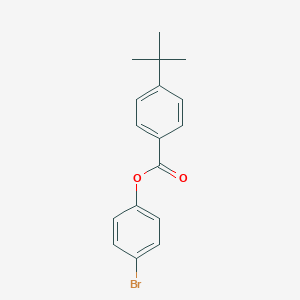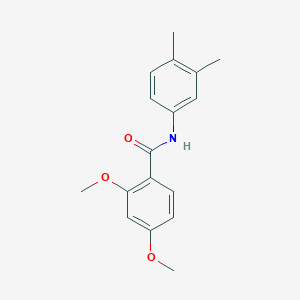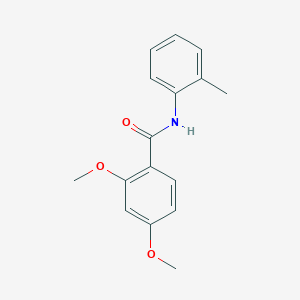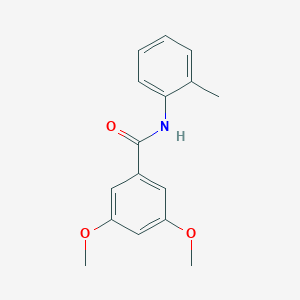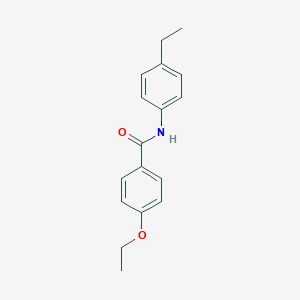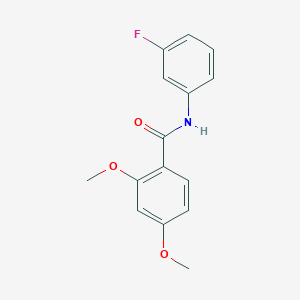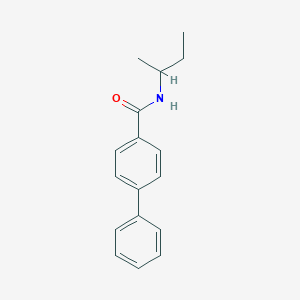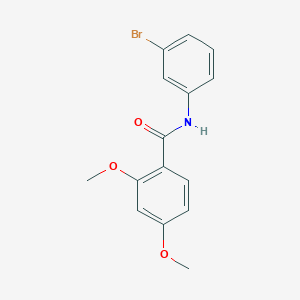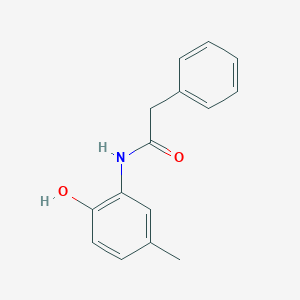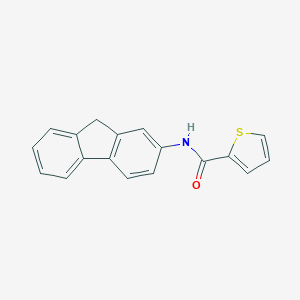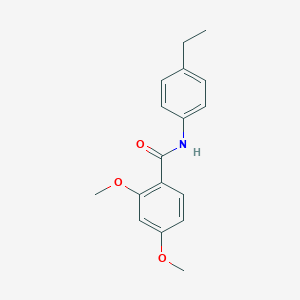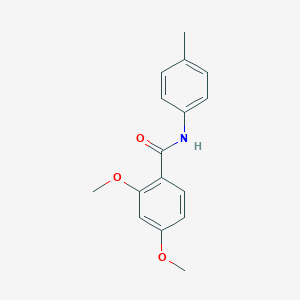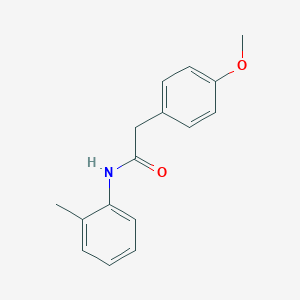
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide, also known as methoxphenidine (MXP), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at the University of Bristol, UK. Since then, MXP has gained popularity as a research chemical due to its unique properties and potential applications in scientific research.
作用機序
MXP acts as an antagonist of the NMDA receptor, which blocks the binding of glutamate and prevents the activation of the receptor. This results in a decrease in the activity of excitatory neurons and a reduction in the transmission of sensory information. MXP also affects the release and uptake of dopamine and serotonin, which leads to changes in mood and behavior.
Biochemical and Physiological Effects:
MXP has been shown to produce a range of effects on the central nervous system, including sedation, anesthesia, dissociation, and hallucinations. It can also cause changes in perception, thought, and emotion. MXP has been reported to produce both positive and negative effects, depending on the dose and individual factors such as age, sex, and mental health status.
実験室実験の利点と制限
MXP has several advantages as a research chemical, including its high potency, selectivity, and specificity for the NMDA receptor. It can be used to study the effects of dissociative drugs on the central nervous system in a controlled and systematic manner. However, MXP also has several limitations, including its potential toxicity and the lack of information on its long-term effects. It is important to use caution and follow safety guidelines when working with MXP in the laboratory.
将来の方向性
There are several future directions for research on MXP and other dissociative drugs. One area of interest is the development of new compounds that have improved selectivity and efficacy for the NMDA receptor. Another area is the investigation of the long-term effects of dissociative drugs on the brain and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for more research on the therapeutic potential of dissociative drugs for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
合成法
The synthesis of MXP involves the reaction of 4-methoxybenzyl cyanide with 2-methylphenylmagnesium bromide, followed by the reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of MXP can be improved by recrystallization and chromatographic purification.
科学的研究の応用
MXP has been used in scientific research to study the mechanisms of action of dissociative drugs and their effects on the central nervous system. It has been shown to bind to the NMDA receptor, which is involved in learning and memory processes. MXP has also been used to study the effects of dissociative drugs on the dopaminergic and serotonergic systems, which are involved in mood regulation and reward processing.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)17-16(18)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
GMKGWLQPYJXGFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



